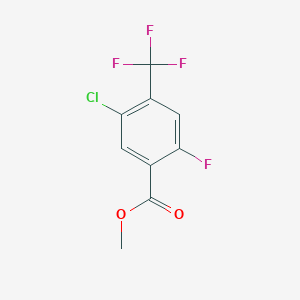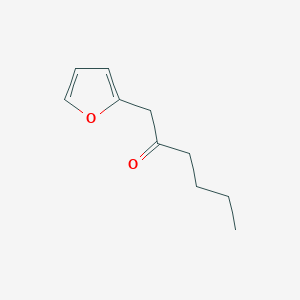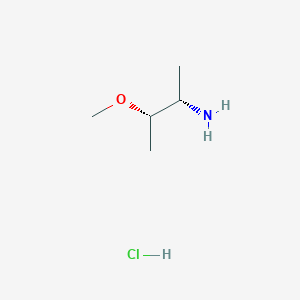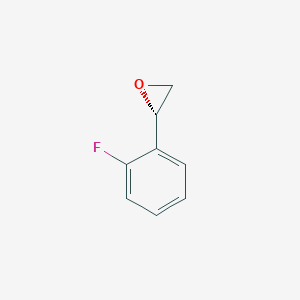
Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the CAS number 1805524-68-8 . It has a molecular weight of 256.58 . The IUPAC name for this compound is “methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate” and its InChI code is "1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3" .
Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate” can be represented by the InChI code "1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3" .Physical And Chemical Properties Analysis
“Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate” is a solid powder . It should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Properties
Molecular Structure and Crystal Analysis : Studies on the molecular structure of similar trifluoromethyl-substituted compounds, including a variant of methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate, have been conducted. These studies provide insights into the dihedral angles, atom distances, and crystal structures, contributing to a deeper understanding of such compounds' molecular properties (Li et al., 2005).
Synthesis and Characterization : Another study focused on the synthesis and characterization of similar compounds, shedding light on their potential applications and chemical properties. This research is essential for understanding the reactivity and potential uses of methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate in various scientific domains (Kimura & Hourai, 2005).
Synthesis and Chemical Behavior
Synthetic Applications : Research on the synthesis of various fluorinated compounds, including those related to methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate, has been conducted. This research highlights the methods and conditions for synthesizing such compounds, crucial for their practical application in scientific research (Hajduch et al., 2014).
Chemical Reactivity and Transformations : Studies have explored the chemical reactivity and transformation processes of related fluorinated compounds. These insights are vital for understanding the potential chemical pathways and reactions involving methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate in various scientific applications (Yu, 2002).
Potential Applications in Various Fields
Pharmaceutical and Medicinal Chemistry : Research involving the synthesis and structural analysis of fluorinated compounds, including derivatives of methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate, has implications for pharmaceutical and medicinal chemistry. Such studies are crucial for developing new drugs and therapeutic agents (Mikhailopulo et al., 2003).
Material Science and Engineering : The synthesis and analysis of fluorinated compounds, including methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate, have applications in material science and engineering. This research contributes to the development of new materials with unique properties, beneficial in various technological applications (Huang et al., 2021).
Safety and Hazards
This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Avoid breathing dust/fumes and contact with skin and eyes . Wear protective gloves, protective clothing, eye protection, and face protection . If in eyes, rinse cautiously with water for several minutes . If skin irritation occurs, get medical advice/attention . If inhaled, remove the person to fresh air and keep comfortable for breathing .
Wirkmechanismus
Mode of Action
It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity .
Biochemical Pathways
More research is needed to elucidate the compound’s effects on cellular processes .
Pharmacokinetics
It is known that the compound is a solid powder at room temperature, suggesting that it could be administered orally . Its bioavailability and other pharmacokinetic properties remain to be investigated.
Action Environment
The action of Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate may be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept away from moisture . These conditions may affect the compound’s stability and efficacy. Additionally, the compound may cause skin and eye irritation, and respiratory irritation if inhaled , suggesting that its use should be carefully managed to minimize exposure.
Eigenschaften
IUPAC Name |
methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVBWDHNQAACIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol](/img/structure/B2429115.png)







![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)
![3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2429133.png)


![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)
![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)